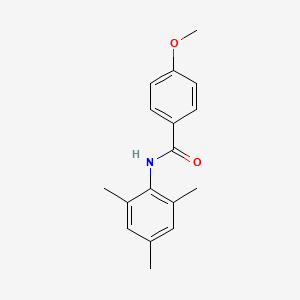
N-mesityl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-4-methoxybenzamide is an organic compound that features a mesityl group attached to the nitrogen atom of a benzamide structure, with a methoxy group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with mesitylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Sodium hydride or other strong bases can be used to deprotonate the methoxy group, followed by the addition of an electrophile.
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: N-mesityl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-mesityl-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The mesityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxybenzamide: Lacks the mesityl group, resulting in different steric and electronic properties.
N-mesitylbenzamide: Lacks the methoxy group, affecting its reactivity and interactions.
N-mesityl-4-methylbenzamide: Has a methyl group instead of a methoxy group, altering its chemical behavior.
Uniqueness
N-mesityl-4-methoxybenzamide is unique due to the combination of the mesityl and methoxy groups, which provide a distinct set of steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
98090-60-9 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)18-17(19)14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
YZXYUDPTQOQBDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















